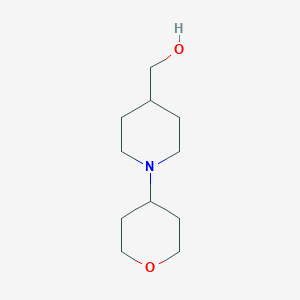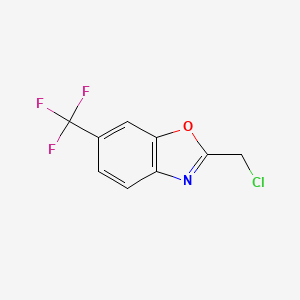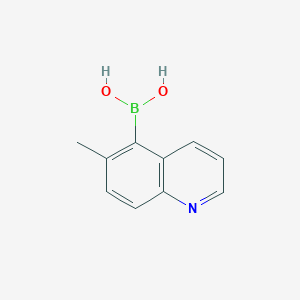
(6-Methylquinolin-5-yl)boronic acid
Übersicht
Beschreibung
“(6-Methylquinolin-5-yl)boronic acid” is a chemical compound with the molecular formula C10H10BNO2 and a molecular weight of 187.00 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. Protodeboronation of pinacol boronic esters, for instance, has been reported to be a valuable method for the synthesis of such compounds . The Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, is another common method used in the synthesis of boronic acids .Molecular Structure Analysis
The molecular structure of “(6-Methylquinolin-5-yl)boronic acid” consists of a quinoline ring with a methyl group at the 6th position and a boronic acid group at the 5th position .Chemical Reactions Analysis
Boronic acids, including “(6-Methylquinolin-5-yl)boronic acid”, are known to participate in various chemical reactions. One of the most significant is the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Protodeboronation, a process involving the removal of a boron group from a molecule, is another important reaction .Physical And Chemical Properties Analysis
“(6-Methylquinolin-5-yl)boronic acid” is a solid compound . Its physical and chemical properties include a density of 1.2±0.1 g/cm3, a boiling point of 401.9±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
Boronic acids, including (6-Methylquinolin-5-yl)boronic acid derivatives, have been extensively studied for their high affinities towards diol-containing compounds, such as sugars, at physiological pH. This property makes them excellent candidates for designing fluorescent chemosensors. For instance, a series of isoquinolinylboronic acids demonstrated extraordinarily high affinities for diols, coupled with significant fluorescence changes, making them suitable for applications in sensing and detection in biological systems (Cheng et al., 2010).
pH Sensors
Boronic acid-based probes, incorporating the 6-aminoquinolinium moiety, have shown effectiveness as pH sensors. These probes exhibit wavelength-ratiometric and colorimetric responses to pH changes around physiological levels, making them useful for non-invasive monitoring of biological systems (Badugu et al., 2005).
Glucose Monitoring
The development of noninvasive and continuous glucose monitoring systems has benefited from the use of boronic acid derivatives. Boronic acid fluorescent sensors, based on the 6-methoxyquinolinium nucleus, have been investigated for their potential in detecting glucose concentrations in tear fluid when incorporated into contact lenses. These sensors are designed to provide a response to glucose levels without being influenced by the mildly acidic environment of the lens, offering a promising approach for diabetes management (Badugu et al., 2005).
Safety And Hazards
Zukünftige Richtungen
The future directions of research on “(6-Methylquinolin-5-yl)boronic acid” and similar compounds could involve further exploration of their synthesis methods and their applications in various chemical reactions. For instance, the development of more efficient and selective methods for the Suzuki–Miyaura coupling and other carbon-carbon bond-forming reactions could be a significant area of future research .
Eigenschaften
IUPAC Name |
(6-methylquinolin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTWHKAWJCAEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CC=N2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286705 | |
| Record name | B-(6-Methyl-5-quinolinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylquinolin-5-yl)boronic acid | |
CAS RN |
1287753-42-7 | |
| Record name | B-(6-Methyl-5-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(6-Methyl-5-quinolinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methylquinolin-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



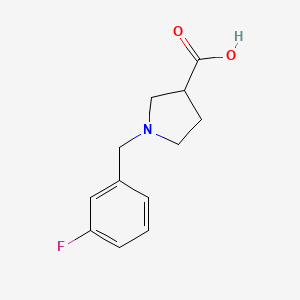
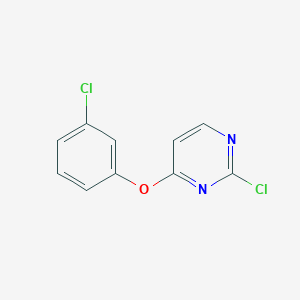
![1-Bromo-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1394325.png)
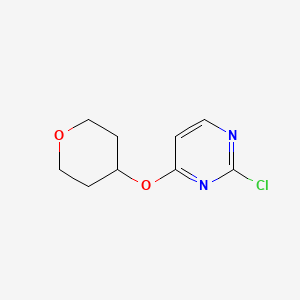
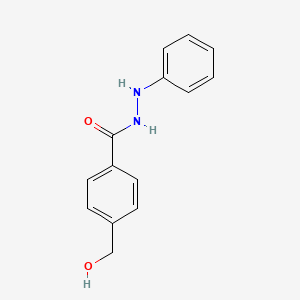
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol](/img/structure/B1394329.png)
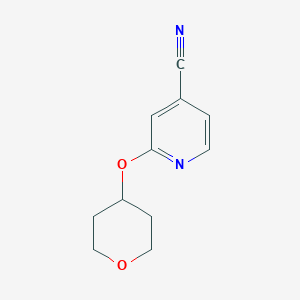
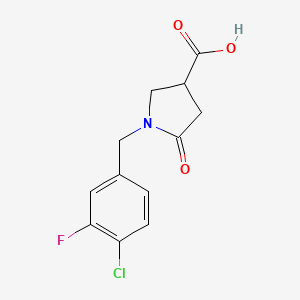
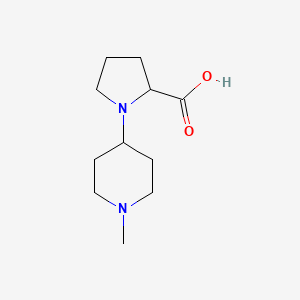
![(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1394336.png)
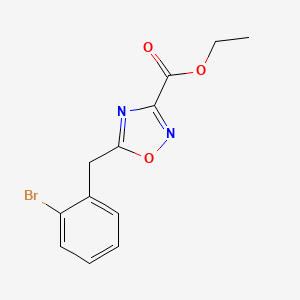
![3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide](/img/structure/B1394342.png)
